BenchChemオンラインストアへようこそ!

N1-benzyl-N2-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide

Lipophilicity Drug-likeness Physicochemical_properties

N1-benzyl-N2-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide (CAS 863556-44-9) is a synthetic oxalamide derivative featuring a benzyl group, an ethylpiperazine moiety, and a pyridin-3-yl substituent within a single molecular framework. The oxalamide class has been patented as kinase inhibitors targeting c-Met and other growth factor receptors, establishing a precedent for therapeutic probe development in proliferative diseases.

Molecular Formula C22H29N5O2
Molecular Weight 395.507
CAS No. 863556-44-9
Cat. No. B2730164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-benzyl-N2-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide
CAS863556-44-9
Molecular FormulaC22H29N5O2
Molecular Weight395.507
Structural Identifiers
SMILESCCN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CN=CC=C3
InChIInChI=1S/C22H29N5O2/c1-2-26-11-13-27(14-12-26)20(19-9-6-10-23-16-19)17-25-22(29)21(28)24-15-18-7-4-3-5-8-18/h3-10,16,20H,2,11-15,17H2,1H3,(H,24,28)(H,25,29)
InChIKeyHKCYCSHHSWYQKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-Benzyl-N2-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide (CAS 863556-44-9): Research-Grade Oxalamide Scaffold for Kinase-Targeted Probe Development


N1-benzyl-N2-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide (CAS 863556-44-9) is a synthetic oxalamide derivative featuring a benzyl group, an ethylpiperazine moiety, and a pyridin-3-yl substituent within a single molecular framework [1]. The oxalamide class has been patented as kinase inhibitors targeting c-Met and other growth factor receptors, establishing a precedent for therapeutic probe development in proliferative diseases [2]. This compound is offered for non-human research use and is part of a broader family of piperazine-containing oxalamides investigated for their bioactivity .

Why N1-Benzyl-N2-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide Cannot Be Substituted by Generic Piperazine Oxalamides


Substitution of N1-benzyl-N2-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide with a generic piperazine-oxalamide analog is not scientifically valid because small variations in the piperazine N-substituent and benzyl terminus produce quantifiable differences in molecular properties that govern target binding and pharmacokinetic behavior. The 4-ethylpiperazine moiety of the target compound conveys distinct lipophilicity and ionization characteristics compared to phenylpiperazine or methylpiperazine analogs, as evidenced by computed logP differences . Furthermore, within the oxalamide kinase inhibitor patent landscape, specific substitution patterns on both the benzyl ring and the piperazine nitrogen are disclosed to modulate c-Met inhibitory activity, meaning that seemingly minor structural changes can shift potency by orders of magnitude [1]. These structural determinants directly affect procurement decisions for SAR studies, where precise control over substituent identity is mandatory.

Quantitative Differentiation Evidence for N1-Benzyl-N2-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide Versus Closest Analogs


Piperazine N-Substituent: Ethyl vs. Phenyl – Impact on Lipophilicity and Drug-Likeness

The target compound features a 4-ethylpiperazine group, whereas the closest ChEMBL-annotated analog CHEMBL1362485 carries a 4-phenylpiperazine. This substitution reduces molecular weight from 443.55 Da (phenyl analog) to 395.51 Da (target), yielding a lower computed XlogP. The phenyl analog's XlogP of 2.8 exceeds optimal CNS drug-likeness thresholds, while the ethyl analog is predicted to fall closer to the 1–3 logP range preferred for oral bioavailability. Both compounds satisfy Lipinski's rule of five , but the target's reduced aromatic ring count and lower molecular weight offer a more favorable ligand efficiency profile for fragment-based or lead-like screening campaigns.

Lipophilicity Drug-likeness Physicochemical_properties

Thyroid Hormone Receptor Beta Binding: Structural Context for Target Engagement

The phenylpiperazine analog CHEMBL1362485 demonstrates a potency of 63.1 nM (pChembl = 7.20) against human thyroid hormone receptor beta (THR-β) in a confirmatory fluorescence-based assay [1]. While direct activity data for the target compound against THR-β are not yet publicly available, the structural replacement of N-phenyl with N-ethyl on the piperazine ring is expected to alter the hydrogen-bonding and hydrophobic interaction profile within the receptor ligand-binding domain. This provides a clear rationale for head-to-head comparative screening of the target compound against the phenyl analog in THR-β assays to quantify the substitution effect on potency and selectivity.

Thyroid_hormone_receptor Nuclear_receptor Potency

Oxalamide Scaffold Patent Provenance: Validated Kinase Inhibitor Chemotype

The oxalamide chemotype is explicitly claimed in US Patent US20060241104A1 (Bristol-Myers Squibb) as a scaffold for inhibiting protein tyrosine kinase activity of growth factor receptors, particularly c-Met [1]. The patent describes compounds of Formula I wherein variations in the amide substituents and piperazine N-substitution modulate kinase inhibitory activity. The target compound, bearing a benzyl-oxalamide and 4-ethylpiperazine-pyridin-3-yl architecture, maps directly onto the Markush structure disclosed in the patent. This contrasts with simpler oxalamide derivatives lacking the pyridinyl-piperazine pharmacophore, which are not encompassed by this kinase-specific intellectual property.

Kinase_inhibitor c-Met Cancer_research

Benzyl Substituent Variation: 4-Methylbenzyl Analog OCT1 Inhibition Baseline

The 4-methylbenzyl analog (CAS 863556-45-0) has a reported IC50 of 138 µM against human organic cation transporter 1 (OCT1) in HEK293 cells [1]. This transporter liability baseline provides a quantitative benchmark for evaluating the target compound's OCT1 interaction profile. Since the target compound differs only by the absence of the 4-methyl group on the benzyl ring (benzyl vs. 4-methylbenzyl), comparative OCT1 screening can directly quantify the impact of this single methyl deletion on transporter-mediated off-target activity, which is relevant for predicting drug-drug interaction potential.

OCT1_transporter Off-target_screening SAR

Optimal Procurement Scenarios for N1-Benzyl-N2-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide Based on Quantitative Differentiation Evidence


Kinase Inhibitor SAR Libraries for c-Met and Related Growth Factor Receptors

The target compound maps onto the patented oxalamide kinase inhibitor scaffold (US20060241104A1), making it a direct candidate for structure-activity relationship libraries targeting c-Met [1]. The 4-ethylpiperazine group provides a distinct lipophilicity and steric profile compared to phenyl- or methyl-substituted analogs, enabling systematic exploration of piperazine N-substituent effects on kinase potency and selectivity.

Comparative Nuclear Receptor Profiling Against Thyroid Hormone Receptor Beta

The phenylpiperazine analog CHEMBL1362485 exhibits a potency of 63.1 nM at human THR-β [2]. The target compound, differing only in the piperazine N-ethyl vs. N-phenyl substitution, is ideally suited for head-to-head THR-β screening to quantify the contribution of this single substituent change to receptor binding affinity and selectivity.

Transporter Liability Assessment in Early ADMET Screening Cascades

The 4-methylbenzyl analog (CAS 863556-45-0) demonstrates measurable OCT1 inhibition (IC50 = 138 µM) [3]. The target compound, with an unsubstituted benzyl terminus, provides a direct matched-pair comparator to assess whether removal of the para-methyl group reduces OCT1 affinity, informing early-stage drug-drug interaction risk profiling.

Fragment-Based and Lead-Like Screening Collections

With a molecular weight of 395.51 Da—approximately 48 Da lower than the phenylpiperazine analog CHEMBL1362485 [2]—the target compound occupies a more favorable region of lead-like chemical space. Its reduced aromatic ring count and predicted lower logP support inclusion in screening libraries optimized for fragment elaboration and lead optimization where physicochemical properties are paramount.

Quote Request

Request a Quote for N1-benzyl-N2-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.